1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate

Descripción

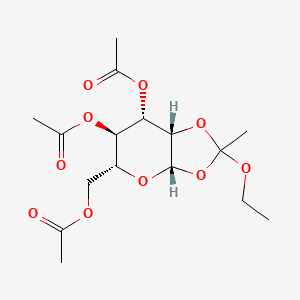

1,2-O-(1-Ethoxyethylidene)-β-D-mannopyranose triacetate (CAS 28140-37-6) is a chemically modified monosaccharide derivative of β-D-mannopyranose. Its structure features a cyclic 1,2-O-(1-ethoxyethylidene) acetal protecting group and acetyl substitutions at the 3,4,6-hydroxyl positions (molecular formula: C₁₆H₂₄O₁₀) . This compound is part of a broader class of orthoester-protected carbohydrates, which are critical intermediates in organic synthesis for constructing glycoconjugates, oligosaccharides, and bioactive molecules. The ethoxyethylidene group enhances stability during synthetic manipulations, while the triacetate moieties improve solubility in organic solvents, facilitating its use in glycosylation reactions .

Propiedades

IUPAC Name |

(6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O10/c1-6-21-16(5)25-14-13(23-10(4)19)12(22-9(3)18)11(7-20-8(2)17)24-15(14)26-16/h11-15H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBLUAFHNLHIND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950876 | |

| Record name | 3,4,6-Tri-O-acetyl-1,2-O-(1-ethoxyethylidene)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.36 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28140-37-6 | |

| Record name | NSC267968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,6-Tri-O-acetyl-1,2-O-(1-ethoxyethylidene)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Materials and Reagents

- D-mannose : The sugar substrate

- Acetic anhydride : Acetylation agent

- 1,2-Ethanediol (ethylene glycol) : Orthoester forming reagent

- Catalyst : Typically sulfuric acid or other acid catalysts

- Solvents : Commonly acetic acid or acetic anhydride mixtures

Reaction Conditions

The key reaction involves the formation of the 1,2-O-(1-ethoxyethylidene) protecting group by reaction of D-mannose with 1,2-ethanediol under acidic conditions, followed by acetylation of the free hydroxyl groups.

- Temperature: 70–80 °C

- Catalyst: Small amounts of sulfuric acid to promote orthoester formation and acetylation

- Reaction time: Several hours until completion, monitored by chromatographic methods

Stepwise Synthesis Protocol

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Orthoester formation: D-mannose + 1,2-ethanediol | Acid catalysis, 70–80 °C | Formation of 1,2-O-(1-ethoxyethylidene)-beta-D-mannopyranose intermediate |

| 2 | Acetylation of free hydroxyl groups | Acetic anhydride, acid catalyst, same temperature range | Triacetate derivative formation |

| 3 | Purification | Column chromatography | Isolation of pure 1,2-O-(1-ethoxyethylidene)-beta-D-mannopyranose triacetate |

Mechanistic Insights and Kinetic Control

Research indicates that the acid-catalyzed formation of the ethoxyethylidene orthoester proceeds via protonation of the diol followed by nucleophilic attack of 1,2-ethanediol, forming a dioxolane ring with an exo-ethoxy group in R configuration relative to the mannopyranose ring. The pyranose ring retains a (4)C(1) conformation during this process. The acetylation step proceeds via nucleophilic substitution of hydroxyl groups by acetic anhydride under acidic catalysis, yielding the triacetate.

The reaction is under kinetic control, favoring the formation of the exo-ethoxyethylidene isomer, which is more stable due to steric and electronic factors. The presence of sulfuric acid catalyzes both the orthoester formation and acetylation steps, with reaction rates influenced by acid concentration and temperature.

Purification and Characterization

- Purification : The crude product is purified by column chromatography, typically on silica gel, using appropriate solvents to separate the triacetate from unreacted starting materials and side products.

- Characterization : The compound is characterized by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm the orthoester and acetyl groups

- Infrared (IR) spectroscopy to detect acetyl carbonyl stretches

- Mass spectrometry (MS) to verify molecular weight

- X-ray crystallography has been used to confirm the stereochemistry and conformation of the orthoester ring.

Representative Data Table for Synthesis Parameters

| Parameter | Typical Value | Notes |

|---|---|---|

| Starting material | D-mannose | Purity > 99% |

| Orthoester reagent | 1,2-Ethanediol | Stoichiometric or slight excess |

| Acetylation agent | Acetic anhydride | Excess to ensure complete acetylation |

| Catalyst | Sulfuric acid | ~0.1–0.5% molar ratio |

| Temperature | 70–80 °C | Controlled heating |

| Reaction time | 4–8 hours | Monitored by TLC or HPLC |

| Purification method | Silica gel chromatography | Eluent: Hexane/ethyl acetate mixtures |

| Yield | 60–80% | Depends on scale and conditions |

Research Findings and Applications

- The compound is a key intermediate in the synthesis of 2-deoxy-2-[18F]fluoro-D-glucose, a PET imaging agent.

- Methylation or fluorination at specific positions of this triacetate derivative leads to a variety of biologically active sugar analogs.

- The stability of the orthoester protecting group under mild acidic conditions allows selective deprotection strategies in oligosaccharide synthesis.

- Kinetic studies show that the formation of the orthoester and its acetylation are sensitive to acid concentration and temperature, which can be optimized for maximal yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3,4,6-Tri-O-acetyl-1,2-O-ethoxyethylidene-β-D-mannopyranose is known for its performance in various research fields. Some studies employ glycoconjugates containing acetylated and free sugar hydroxyl groups in the investigation of Acetylcholinesterase inhibitors .

Use in Glycoconjugates

Triazole glycoconjugates, synthesized via Huisgen's [3 + 2] cycloaddition of anomeric azides and terminal acetylenes, have shown promise in reducing the hepatotoxicity associated with Tacrine, a known Acetylcholinesterase (AChE) inhibitor . A series of triazole-based glycoconjugates, containing both acetylated (A-1 to A-7) and free sugar hydroxyl groups (A-8 to A-14) at the amino position of tacrine, were synthesized and evaluated for their in vitro AChE inhibition activity and hepatotoxicity . All the hybrids were found to be non-toxic on the HePG2 cell line at 200 μM (100 % cell viability) as compared to tacrine (35 % cell viability) after 24 h of incubation period . Enzyme kinetic studies carried out for one of the potent hybrids in the series A-1 (IC50 0.4 μM) revealed its mixed inhibition approach . Thus, compound A-1 can be used as a template to further explore the mechanism of action of different targets involved in Alzheimer's disease (AD) and could be used as a chemical probe in an AD drug discovery program .

Use in Steroidal Glycosides

3β-O-neoglycosides of caudatin and its analogues have been synthesized to study the structure–activity relationship (SAR) of C21-steroidal glycosides toward human cancer cell lines and to explore more potential anticancer agents . Peracetylated 3β-O-monoglycosides demonstrated moderate to significant antiproliferative activities against four human cancer cell lines (MCF-7, HCT-116, HeLa, and HepG2) . 3β-O-(2,3,4-tri-O-acetyl-β-L-glucopyranosyl)-caudatin (2k) exhibited the highest antiproliferative activity against HepG2 cells with an IC50 value of 3.11 μM . Compound 2k induced both apoptosis and cell cycle arrest at S phase in a dose-dependent manner . Glycosylation is a promising scaffold to improve anticancer activity for naturally occurring C21-steroidal aglycones, and compound 2k represents a potential anticancer agent that deserves further investigation .

Additivity Constants in Pyranose Rings

Mecanismo De Acción

The mechanism of action of 1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The ethoxyethylidene and acetyl groups can influence the compound’s reactivity and binding affinity, thereby modulating its biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and analogous derivatives:

Chemical and Physical Properties

- Solubility: The ethoxyethylidene group in the target compound improves solubility in non-polar solvents (e.g., chloroform, dichloromethane) compared to the methoxy variant, which has slightly higher polarity .

- Stability : Ethylidene acetals (e.g., CAS 64727-26-0) are acid-labile, whereas ethoxyethylidene derivatives offer enhanced stability under acidic conditions due to steric hindrance from the ethoxy group .

- Reactivity : The triacetate groups in the target compound allow regioselective deprotection, enabling controlled glycosylation. In contrast, tetra-acetylated derivatives (e.g., 1,3,4,6-tetra-O-acetyl) lack this flexibility .

Commercial Availability and Pricing

- Methoxyethylidene Analog : Priced at $250–875 per 1–5 g (SynChem) .

- Benzylated Derivatives: 3,4,6-Tri-O-benzyl-β-D-mannopyranose 1,2-(methyl orthoacetate) costs $875 for 5 g (SynChem) .

Research Findings and Key Studies

Crystallographic Analysis : The S-ethylidene analog (CAS 64727-26-0) was structurally confirmed via X-ray diffraction, revealing a chair conformation with axial acetates .

Synthetic Utility : Ethoxyethylidene derivatives are favored over methoxy analogs in multi-step syntheses due to their resistance to premature acetal cleavage .

Biomedical Potential: Ethylidene-protected mannopyranosides are under investigation for antiviral and immunomodulatory applications, leveraging their stereochemical precision .

Actividad Biológica

1,2-O-(1-Ethoxyethylidene)-beta-D-mannopyranose triacetate is a complex carbohydrate derivative with significant biological activity. This article explores its synthesis, mechanism of action, biological implications, and potential applications in research and industry.

Compound Overview

- Chemical Formula : C16H24O10

- Molecular Weight : 376.36 g/mol

- CAS Number : 28140-37-6

The compound features ethoxyethylidene and acetyl groups that influence its reactivity and binding affinity, impacting its biological activity significantly.

The synthesis of this compound typically involves the protection of hydroxyl groups on mannose. The process includes:

- Formation of Ethoxyethylidene Acetal : Protects the hydroxyl groups.

- Acetylation : Uses acetic anhydride and a catalyst (e.g., pyridine) to acetylate the remaining hydroxyl groups.

This synthetic pathway allows for the creation of a compound that retains functional versatility for further reactions such as oxidation, reduction, and substitution.

The biological activity of this compound is primarily attributed to its interaction with enzymes involved in carbohydrate metabolism. The presence of ethoxyethylidene and acetyl groups modulates its reactivity and binding affinity, which can enhance or inhibit enzyme activity depending on the context.

Key Mechanisms:

- Enzyme Inhibition : Acts as an inhibitor for certain glycosidases.

- Substrate Mimicry : Mimics natural substrates in biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of mannopyranose can exhibit antimicrobial properties. A study demonstrated that similar compounds could inhibit the growth of various bacterial strains by interfering with their carbohydrate metabolism pathways.

Anticancer Potential

This compound has been explored as a scaffold for developing anticancer drugs. Its ability to target specific receptors on cancer cells enhances its potential as a therapeutic agent.

Glycosidase Inhibition

Inhibitors based on this compound have shown promise in modulating glycosidase activities, which are crucial in various metabolic processes. This inhibition can be particularly beneficial in diseases like diabetes where carbohydrate metabolism is disrupted.

Research Findings

| Study | Findings |

|---|---|

| Thiem et al. (1990) | Identified structural characteristics affecting enzyme interactions. |

| PubMed Study (2012) | Highlighted the compound's role as an intermediate in synthesizing radiolabeled glucose analogs for PET imaging. |

| Recent Research (2021) | Demonstrated enhanced anticancer activity through targeted delivery mechanisms using glycosylation strategies. |

Case Studies

- Glycosidase Inhibition Study : A study evaluated the inhibitory effects of various mannopyranose derivatives on α-mannosidases. Results showed that modifications to the ethoxyethylidene group significantly increased inhibitory potency.

- Anticancer Drug Development : Another research project utilized this compound as a base for synthesizing targeted drug delivery systems aimed at enhancing the efficacy of existing chemotherapeutics while reducing side effects.

Q & A

Basic: What are the optimal synthetic conditions for preparing 1,2-O-(1-ethoxyethylidene)-β-D-mannopyranose triacetate?

Methodological Answer:

The synthesis typically involves protecting mannose derivatives with ethylidene and acetyl groups. Key steps include:

- Orthoester formation : Reacting mannose with ethyl orthoacetate under acidic conditions to form the 1,2-ethylidene bridge.

- Acetylation : Tri-O-acetylation at positions 3, 4, and 6 using acetic anhydride and pyridine.

Optimal yields (83–88%) are achieved by controlling reaction temperature (0–25°C) and using anhydrous solvents (e.g., CH₂Cl₂). Purification via silica gel chromatography with petroleum ether/EtOAc gradients is recommended .

Advanced: How does the ethylidene moiety influence regioselectivity in glycosylation reactions?

Methodological Answer:

The ethylidene group acts as a temporary protecting and directing group :

- Steric and electronic effects : The 1,2-ethylidene bridge restricts rotational freedom, favoring β-configuration retention during glycosylation.

- Activation of C1 : The orthoester structure stabilizes oxocarbenium intermediates, enabling selective triflation or fluorination at C1.

For example, in 18F-FDG synthesis, this moiety directs trifluoromethanesulfonate (Tf) substitution at C2, minimizing undesired side reactions .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- NMR (¹H/¹³C) : Key signals include the ethylidene methyl group (δ ~1.2–1.5 ppm) and acetyl carbonyls (δ ~170–175 ppm). Anomeric proton (δ 5.2–5.5 ppm) confirms β-configuration.

- X-ray crystallography : Bond lengths (e.g., O6–C61: 1.335 Å) and angles (e.g., O5–C1–H1: 111.5°) validate the ethylidene-acetylated pyranose structure .

- HRMS : Molecular ion peaks align with C₁₆H₂₄O₁₀ (exact mass: 376.137 g/mol) .

Advanced: How can byproduct formation during orthoacetate hydrolysis be minimized?

Methodological Answer:

Hydrolysis of the 1,2-ethylidene group with HCl often yields undesired 2,3,4,6-tetra-O-acetyl-β-D-mannopyranose (25–30% yield). Mitigation strategies:

- Acid concentration : Use dilute HCl (0.1–0.5 M) to reduce over-hydrolysis.

- Temperature control : Maintain 0–4°C to slow competing side reactions.

- Work-up optimization : Neutralize reaction promptly with NaHCO₃ to prevent acid-catalyzed acetyl migration .

Basic: How is this compound used in synthesizing ¹⁸F-FDG?

Methodological Answer:

The compound serves as a key intermediate in ¹⁸F-FDG production:

Hydrolysis : 1M HCl removes the ethylidene group, yielding 1,3,4,6-tetra-O-acetyl-mannose.

Triflation : Tf₂O/pyridine activates C2 for nucleophilic ¹⁸F substitution.

Deprotection : Acidic/basic hydrolysis removes acetyl groups, yielding ¹⁸F-FDG.

Critical quality control involves HPLC to monitor radiochemical purity (>95%) .

Advanced: What computational models predict stereochemical outcomes in reactions involving this compound?

Methodological Answer:

- DFT calculations : Model transition states to predict β/α selectivity during glycosylation. For example, ethylidene stabilization lowers the energy barrier for β-oxocarbenium ion formation.

- Molecular dynamics (MD) : Simulate solvent effects (e.g., CH₂Cl₂ vs. DMF) on reaction pathways.

- Docking studies : Assess interactions with enzymes (e.g., lipases for selective deacetylation) .

Basic: How is the compound applied in anti-HIV polysaccharide synthesis?

Methodological Answer:

The ethylidene-protected mannose derivative is a precursor for mannose-rich glycans :

- Deprotection : Hydrolysis under mild acid conditions (0.1% HCl/MeOH) yields free hydroxyls for glycosidic bond formation.

- Polymerization : Enzymatic or chemical coupling generates polysaccharides with α-(1→2) or α-(1→6) linkages, which inhibit HIV-1 gp120 binding .

Advanced: What crystallographic data explain the compound’s conformational stability?

Methodological Answer:

X-ray data reveal:

- Chair conformation : The β-D-mannopyranose ring adopts a ⁴C₁ chair, stabilized by hydrogen bonds (e.g., O6–H⋯O3: 2.78 Å).

- Ethylidene geometry : The 1-ethoxyethylidene group forms a rigid five-membered ring, with C1–C2 bond length 1.521 Å and torsion angles confirming minimal ring puckering .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Column chromatography : Use silica gel with EtOAc/hexane (3:7) for high-resolution separation (Rf ~0.46).

- Recrystallization : Dissolve in warm EtOH and cool to −20°C for crystalline product (mp 98–100°C).

- HPLC : C18 columns with acetonitrile/water gradients (70:30) achieve >99% purity .

Advanced: How do solvent polarity and temperature affect glycosylation efficiency?

Methodological Answer:

- Polar aprotic solvents (e.g., CH₃CN) : Enhance oxocarbenium ion stability, improving β-selectivity (up to 9:1 β/α ratio).

- Low temperatures (−40°C) : Slow competing side reactions (e.g., acetyl migration).

- Additives (e.g., molecular sieves) : Absorb moisture to prevent hydrolysis of activated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.